N-{[(phenylcarbamothioyl)amino]methyl}benzamide
Description
N-{[(phenylcarbamothioyl)amino]methyl}benzamide is a synthetic organic compound that has attracted attention in the scientific community. Its structure, featuring a benzamide (B126) group linked to a phenylthiourea (B91264) moiety via a methylene (B1212753) bridge, offers a platform for diverse chemical interactions and potential biological activities.
The chemical identity of this compound is deeply rooted in the well-established chemistries of its constituent parts: thiourea (B124793) and benzamide.
Thiourea derivatives are a class of organic compounds characterized by the presence of a thiocarbonyl group flanked by two amino groups. They are known for their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The sulfur and nitrogen atoms in the thiourea core are crucial for their chemical reactivity and ability to coordinate with metal ions.
Benzamide derivatives , on the other hand, are amides of benzoic acid. This structural motif is a cornerstone in medicinal chemistry, found in numerous approved drugs with diverse therapeutic applications. The benzamide scaffold is valued for its metabolic stability and its capacity to participate in hydrogen bonding, which is critical for molecular recognition in biological systems.
The combination of these two pharmacologically significant scaffolds in this compound creates a hybrid molecule with a distinct electronic and steric profile, suggesting a potential for novel chemical and biological properties that may differ from its individual components.
While extensive research has been conducted on various thiourea and benzamide derivatives, the specific research trajectory for this compound is more focused. Initial interest in this and structurally related compounds often stems from the pursuit of new therapeutic agents. For instance, studies on similar N-phenylcarbamothioylbenzamides have explored their potential as anti-inflammatory agents and inhibitors of prostaglandin (B15479496) E2. nih.gov
Research into compounds with the N-acylthiourea backbone has also been driven by their potential as anticancer agents. For example, derivatives of N-(phenylcarbamothioyl)benzamide have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. researchgate.net The synthesis of such compounds is often achieved through the reaction of a benzoyl chloride derivative with N-phenylthiourea. researchgate.net
The following table provides a summary of key research findings on related N-phenylcarbamothioylbenzamide derivatives, which helps to contextualize the potential areas of investigation for the title compound.
| Research Area | Key Findings on Related Compounds |
| Anti-inflammatory Activity | Certain 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides exhibited significant anti-inflammatory activity, in some cases surpassing that of the standard drug indomethacin. nih.gov |
| Anticancer Activity | N-(phenylcarbamothioyl)-4-bromobenzamide and N-(phenylcarbamothioyl)-4-fluorobenzamide were synthesized and showed activity against MCF-7 breast cancer cells. researchgate.net |
| Enzyme Inhibition | Novel N-({4-[N'-(substituted)sulfamoyl]phenyl}carbamothioyl)benzamide derivatives have been synthesized and identified as potent inhibitors of human carbonic anhydrase I and II. |
This table is based on research on structurally similar compounds and is intended to provide context for the potential research significance of this compound.
The investigation of this compound and its analogues spans several academic disciplines, highlighting its interdisciplinary appeal.
Medicinal Chemistry: This is the primary field driving research into this class of compounds. Medicinal chemists are interested in synthesizing novel derivatives and evaluating their biological activities with the aim of developing new drugs. researchgate.net
Organic Synthesis: The development of efficient and scalable synthetic routes to this compound and related structures is a key focus for synthetic organic chemists. This includes both traditional and microwave-assisted synthesis methods.
Pharmacology: Pharmacologists investigate the mechanisms of action of these compounds, studying how they interact with biological targets at the molecular, cellular, and organismal levels to elicit a therapeutic effect. nih.gov
Computational Chemistry: Molecular modeling and computational studies are employed to predict the binding modes of these compounds with biological targets, understand their structure-activity relationships, and guide the design of more potent analogues.
The collaborative efforts across these disciplines are essential for a comprehensive understanding of the chemical and biological properties of this compound and for unlocking its full therapeutic potential.
Structure
3D Structure
Properties
IUPAC Name |
N-[(phenylcarbamothioylamino)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c19-14(12-7-3-1-4-8-12)16-11-17-15(20)18-13-9-5-2-6-10-13/h1-10H,11H2,(H,16,19)(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPIRBGXQUOJBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCNC(=S)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for N-{[(phenylcarbamothioyl)amino]methyl}benzamide Core Structure
The formation of the N-acylthiourea core, central to this compound, is primarily achieved through several reliable synthetic strategies. These methods are valued for their efficiency and the accessibility of starting materials.
Nucleophilic Acyl Substitution Reactions
In one common pathway, the nucleophilic thiocyanate (B1210189) ion (SCN⁻) attacks the carbonyl carbon of the acyl chloride. This addition is followed by the elimination of the chloride leaving group, resulting in the formation of a reactive acyl isothiocyanate intermediate. nih.govmdpi.com The reactivity of the acyl chloride's carbonyl group is enhanced by the inductive electron-withdrawing effect of the chlorine atom and a relative lack of resonance stabilization, which facilitates the nucleophilic attack. libretexts.org
Alternatively, N-acylthioureas can be synthesized through the reaction of benzoyl chloride derivatives directly with a pre-formed thiourea (B124793), such as N-phenylthiourea. bjmu.edu.cn In this case, a nitrogen atom of the thiourea acts as the nucleophile, attacking the acyl chloride's carbonyl carbon and displacing the chloride ion to form the final product.
Utilization of Isothiocyanate Intermediates
Isothiocyanates, particularly acyl isothiocyanates, are pivotal intermediates in the synthesis of the target compound and its analogs. mdpi.comchemrxiv.org These intermediates contain a highly electrophilic carbon atom within the -N=C=S group, making them susceptible to nucleophilic attack by primary or secondary amines. mdpi.com
The general reaction involves the addition of an amine to the carbon atom of the isothiocyanate. This forms a new carbon-nitrogen bond and ultimately yields the N,N'-disubstituted thiourea core after proton transfer. The high reactivity of isothiocyanates makes them valuable precursors for creating a wide range of thiourea derivatives. mdpi.comprepchem.com
The synthesis of N-acyl thioureas proceeds via the condensation of an acid chloride with ammonium (B1175870) thiocyanate, which generates an isothiocyanate intermediate. This intermediate subsequently reacts with an amine through nucleophilic addition to produce the desired N-acyl thiourea derivative. mdpi.com
In Situ Reaction Strategies
Once the acyl isothiocyanate is formed in the reaction mixture, the appropriate amine is added directly. nih.gov The amine then reacts with the in situ-generated isothiocyanate to yield the final N-acylthiourea product. This one-pot method is a widely used and practical approach for synthesizing a diverse library of these compounds. nih.govmdpi.com For example, various 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides were synthesized by first reacting 2-((4-ethylphenoxy)methyl)benzoyl chloride with ammonium thiocyanate in acetone (B3395972) to form the key isothiocyanate intermediate, which then reacted with different primary aromatic amines. nih.gov
Synthesis of this compound Derivatives
The synthetic pathways for the N-acylthiourea core are highly adaptable, making them ideal for generating a wide range of derivatives. By systematically altering the starting materials, chemists can introduce various functional groups and structural motifs to explore structure-activity relationships.
Strategies for Structural Modification and Diversification
The diversification of the this compound structure is readily achieved by varying the two primary components of the synthesis: the acyl chloride and the amine. nih.govrsc.org This modular approach allows for the introduction of different substituents on both the benzamide (B126) and the phenylcarbamothioyl portions of the molecule.
Researchers have successfully synthesized extensive libraries of N-acylthiourea derivatives by employing a variety of substituted benzoyl chlorides and a wide range of primary aromatic amines. nih.gov This strategy has been used to combine the thiourea pharmacophore with other biologically active moieties, such as heterocyclic rings, to create novel hybrid molecules. mdpi.com The structural flexibility of the N-acylthiourea backbone, with its central hydrophilic core and flanking hydrophobic regions, provides a versatile scaffold for chemical modification. rsc.org
| Starting Acyl Chloride | Starting Amine | Resulting Derivative Class |
| Substituted Benzoyl Chlorides | Substituted Anilines | N-(Arylcarbamothioyl)benzamides |
| Heterocyclic Acyl Chlorides | Aromatic/Aliphatic Amines | N-Acylthioureas with Heterocyclic Moieties |
| Aliphatic Acyl Chlorides | Heterocyclic Amines | N-Acylthioureas with Heterocyclic Amine Moieties |
| Benzoyl Chloride | Diamines | Bis-Acylthiourea Derivatives |
Incorporation of Halogenated Moieties and Other Substituents
The incorporation of halogen atoms and other specific substituents is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. The synthesis of halogenated this compound derivatives is straightforward using the established pathways.
By starting with halogen-substituted benzoyl chlorides, researchers have prepared various halogenated derivatives. For instance, N-(phenylcarbamothioyl)-4-bromobenzamide and N-(phenylcarbamothioyl)-4-fluorobenzamide were synthesized from 4-bromobenzoyl chloride and 4-fluorobenzoyl chloride, respectively. bjmu.edu.cn Similarly, the synthesis of N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide was accomplished using 2,4-dichlorobenzoyl chloride as the starting material. nih.govrsc.org
Beyond halogens, other functional groups have been successfully incorporated. Examples include derivatives bearing nitro and dibromo substituents, which were synthesized to investigate their anti-inflammatory properties. nih.gov The synthesis of bis-thioureas has also been reported, achieved by using diamines as the nucleophilic component, further demonstrating the versatility of these synthetic methods. mdpi.com
| Precursor | Resulting Substituent | Example Compound | Reference |
| 4-Bromobenzoyl chloride | 4-Bromo | N-(phenylcarbamothioyl)-4-bromobenzamide | bjmu.edu.cn |
| 4-Fluorobenzoyl chloride | 4-Fluoro | N-(phenylcarbamothioyl)-4-fluorobenzamide | bjmu.edu.cn |
| 2,4-Dichlorobenzoyl chloride | 2,4-Dichloro | N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide | nih.govrsc.org |
| 2-Nitroaniline | 2-Nitro | N-(2-nitrophenylcarbamothioyl) derivative | nih.gov |
| 2,4-Dibromoaniline | 2,4-Dibromo | N-(2,4-dibromophenylcarbamothioyl) derivative | nih.gov |
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has gained significant traction as a powerful technique to accelerate chemical reactions, frequently resulting in improved yields and markedly shorter reaction times when compared to conventional heating methods. nih.gov This methodology has proven particularly effective in the synthesis of N-substituted benzamide derivatives, including thiourea-containing compounds like this compound.
The application of microwave irradiation can dramatically reduce reaction times from hours to mere minutes, a significant advantage over traditional synthetic protocols. nih.gov For instance, the synthesis of various bioactive scaffolds has been shown to be more efficient under microwave conditions, providing higher product yields and simplifying work-up procedures. researchgate.net Research on the synthesis of related thiourea derivatives demonstrates the considerable time reduction and yield improvements achievable with this technique. mdpi.org In some cases, microwave-assisted reactions can even be performed under solvent-free conditions, further enhancing the green credentials of this method. researchgate.net
| Method | Typical Reaction Time | General Yield Range (%) |
|---|---|---|
| Conventional Heating | Several hours | 45-85% |
| Microwave Irradiation | A few minutes | 70-92% |
Mechanistic Aspects of Compound Formation
Detailed Reaction Mechanisms of Key Synthetic Steps
The formation of this compound and its analogues primarily involves the reaction between a benzoyl isothiocyanate and an appropriate amine. A common route to synthesize N-(phenylcarbamothioyl)-benzamide derivatives is through the reaction of benzoyl chloride derivatives with N-phenylthiourea. bjmu.edu.cn
A plausible mechanism involves the in situ generation of benzoyl isothiocyanate. This is achieved by reacting benzoyl chloride with a thiocyanate salt, such as ammonium thiocyanate, in a suitable solvent like acetone. nih.gov The resulting benzoyl isothiocyanate is a key intermediate which then reacts with a primary aromatic amine. nih.gov
The core of the mechanism is the nucleophilic addition of the amino group to the electrophilic carbon atom of the isothiocyanate. The lone pair of electrons on the nitrogen of the amine attacks the central carbon of the C=N=S system. This is followed by a proton transfer, leading to the formation of the stable thiourea linkage. Computational studies on the formation of a related compound, N-(carbamoylcarbamothioyl) benzamide, suggest a mechanism proceeding through two transition states, with the first being the rate-determining step. researchgate.netnih.gov
Role of Catalysis and Solvent Effects in Synthetic Efficiency
The efficiency of the synthesis of this compound can be profoundly influenced by the choice of catalyst and solvent.
Catalysis: While many syntheses of thiourea derivatives can proceed without a catalyst, the use of one can significantly enhance reaction rates and yields. researchgate.net Bifunctional thioureas, for example, are known to be efficient hydrogen-bonding organo-catalysts. researchgate.net The catalytic activity can be affected by substitutions on the phenyl ring of the thiourea catalyst. researchgate.net Although some modern synthetic approaches for thiourea derivatives have been developed under catalyst-free conditions, particularly using green chemistry principles, the judicious selection of a catalyst remains a key strategy for optimizing these transformations. researchgate.net
Solvent Effects: The solvent plays a critical role in the reaction, influencing both the rate and the outcome. The synthesis of N-phenylcarbamothioylbenzamides has been successfully carried out in solvents like acetone. nih.gov The choice of solvent can impact the catalytic efficiency of thiourea-based catalysts. researchgate.net In recent years, there has been a growing interest in performing these syntheses under solvent-free conditions, often coupled with microwave irradiation, which aligns with the principles of green chemistry by minimizing the use of harmful organic solvents. researchgate.net The ability to conduct a reaction in the absence of a solvent can simplify the purification process and reduce environmental impact. researchgate.net
Advanced Structural Analysis of this compound Remains Undocumented in Public Scientific Literature
Despite a comprehensive search of scientific databases and chemical literature, detailed experimental data for the advanced structural elucidation and spectroscopic characterization of the compound this compound is not publicly available.
The requested article, which was to focus solely on the chemical compound “this compound” and be structured around a detailed outline of its spectroscopic characterization, cannot be generated at this time. The instructions specified a thorough and scientifically accurate article based on detailed research findings and data tables, which are contingent on the availability of primary research data.
Searches for the synthesis, and spectroscopic analysis—including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—of this specific molecule did not yield any published studies. The core of the requested article was to be centered on the following analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H-NMR, ¹³C-NMR, and 2D-NMR techniques (COSY, HSQC, HMBC).
Infrared (IR) Spectroscopy for the identification of functional groups.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for molecular weight and formula determination.
Without access to experimental spectra and the corresponding research findings, it is impossible to provide a scientifically accurate and detailed analysis as per the user's stringent requirements. The generation of data tables and in-depth discussion of spectral features would amount to speculation, which would contravene the core principles of scientific accuracy.
While the synthesis of structurally related compounds, such as various N-substituted benzamides and acylthioureas, is documented, these compounds differ in their core structure—specifically in the linkage between the benzamide and thiourea moieties. The target compound possesses a unique methylene (B1212753) bridge, and data from analogues cannot be used to accurately represent the specific spectroscopic properties of this compound.
Therefore, until research containing the synthesis and detailed characterization of this compound is published and made accessible, the creation of the requested in-depth scientific article remains unfeasible.
Advanced Structural Elucidation and Spectroscopic Characterization
Solid-State Structural Determination via X-ray Diffraction Analysis
The precise three-dimensional arrangement of atoms and molecules in the crystalline solid state is definitively determined by single-crystal X-ray diffraction analysis. This powerful technique provides unequivocal evidence of a compound's molecular structure, including bond lengths, bond angles, and intermolecular interactions.
A comprehensive search of scientific literature and crystallographic databases was conducted for the single-crystal X-ray diffraction data of N-{[(phenylcarbamothioyl)amino]methyl}benzamide. However, at present, there are no published crystallographic data for this specific compound. Therefore, detailed information on its crystal system, space group, unit cell dimensions, and other crystallographic parameters is not available.
Typically, a crystallographic study would provide the data presented in the table below.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Density (calculated) (g/cm³) | Data not available |
This table is a placeholder to illustrate the type of data that would be presented from an X-ray diffraction study. No experimental data is currently available for the specified compound.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This data is crucial for validating the empirical formula of a newly synthesized compound, ensuring its purity and confirming its identity.
A diligent search of the scientific literature for elemental analysis data for this compound did not yield any published results. The expected elemental composition can be calculated from its molecular formula (C₁₅H₁₅N₃OS). However, experimental validation is a necessary step in the characterization of a new compound.
The table below shows the calculated elemental composition for this compound, alongside placeholders for experimental findings which are not currently available.
Table 2: Elemental Analysis Data for this compound
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 63.14 | Data not available |
| Hydrogen (H) | 5.30 | Data not available |
| Nitrogen (N) | 14.72 | Data not available |
| Oxygen (O) | 5.61 | Data not available |
The "Found (%)" column represents experimental values which are not available in the published literature for this specific compound.
Computational and Theoretical Chemistry Investigations
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode of a ligand to a protein of interest.
Prediction of Ligand-Receptor Binding Modes and Affinities
Currently, there is a lack of specific molecular docking studies for N-{[(phenylcarbamothioyl)amino]methyl}benzamide in published research. However, studies on analogous compounds provide a framework for how such an analysis could be approached. For instance, research on N-(phenylcarbamothioyl)-4-chloro-benzamide has utilized molecular docking to predict its interaction with checkpoint kinase 1, revealing a plant score of -67.19 kcal/mol, suggesting a favorable binding affinity. jppres.com A similar approach for this compound would involve preparing the 3D structure of the molecule and docking it into the active site of a relevant biological target to predict its binding orientation and estimate its binding affinity.
Identification of Critical Amino Acid Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)
The identification of key interactions with amino acid residues in a target's binding site is a critical output of molecular docking. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are fundamental to the stability of the ligand-receptor complex. For related benzamide (B126) derivatives, docking studies have identified specific amino acid interactions. nih.gov For this compound, it would be anticipated that the benzamide and phenylcarbamothioyl moieties could participate in various interactions. The amide and thioamide groups are potential hydrogen bond donors and acceptors, while the phenyl rings can engage in hydrophobic and pi-stacking interactions.
Comparative Analysis with Native Ligands and Reference Compounds
To contextualize the potential efficacy of a compound, its docking results are often compared with those of a native ligand or a known reference compound. This comparative analysis helps to validate the docking protocol and provides a benchmark for the predicted binding affinity and interaction patterns. In the study of N-(phenylcarbamothioyl)-4-chloro-benzamide, its docking score was found to be better than that of the native ligand and the standard reference, hydroxyurea. jppres.com A similar comparative analysis for this compound would be essential to assess its potential as a modulator of a specific biological target.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a detailed view of the dynamic behavior of a compound and its complex with a biological target over time, offering insights that are not available from static docking poses.
Analysis of Conformational Flexibility and Stability of Compound-Target Complexes
MD simulations can reveal the conformational changes that a ligand and its receptor undergo upon binding. The stability of the compound-target complex can be assessed by analyzing parameters such as the root-mean-square deviation (RMSD) over the simulation period. For N-(phenylcarbamothioyl)-4-chloro-benzamide, molecular dynamics simulations indicated better bond stability compared to hydroxyurea. jppres.com For this compound, MD simulations would be crucial to understand the flexibility of the methyl linker and how the benzamide and phenylcarbamothioyl groups orient themselves within the binding pocket to maintain a stable interaction.
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods can predict electronic structure, reactivity, and spectroscopic characteristics. However, specific studies detailing these calculations for this compound are not present in the surveyed research.
Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO-LUMO)
The analysis of Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's chemical reactivity and electronic transitions. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's kinetic stability and polarizability. For many organic molecules, a smaller gap corresponds to higher chemical reactivity.
No published data was found detailing the HOMO-LUMO energies or the HOMO-LUMO gap for this compound.
Electrostatic Potential Surface Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on a molecule's surface. It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is essential for predicting intermolecular interactions and sites of chemical reactivity. Typically, MEP surfaces are color-coded, with red indicating negative potential (electron-rich) and blue indicating positive potential (electron-poor).
A specific MEP map for this compound has not been published.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)
Computational methods, particularly DFT, are frequently used to predict spectroscopic parameters with a high degree of accuracy. These predictions are invaluable for confirming experimental data and assigning spectral peaks.
NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts, aiding in the structural elucidation of complex molecules.
IR Vibrational Frequencies: The calculation of vibrational frequencies helps in assigning the absorption bands observed in an experimental Infrared (IR) spectrum to specific molecular vibrations, such as C=O, N-H, or C=S stretching modes.
No theoretical data for the predicted NMR chemical shifts or IR vibrational frequencies for this compound could be retrieved from the available literature.
Structure-Activity Relationship (SAR) Elucidation Through Computational Approaches
Computational studies are instrumental in elucidating Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to predict how modifications to a chemical structure might enhance or diminish its desired effects.
While SAR studies have been conducted on various classes of thiourea (B124793) and benzamide derivatives, a computational SAR analysis focused specifically on this compound was not found.
Mechanistic Insights into Biological Activities in Vitro Studies
Anticancer Mechanisms
Research has demonstrated the cytotoxic potential of N-{[(phenylcarbamothioyl)amino]methyl}benzamide against human breast cancer cells. ubaya.ac.idresearchgate.net An in vitro study utilizing an MTT assay found that the compound exhibited significant anticancer activity against the T47D human breast cancer cell line. ubaya.ac.idresearchgate.net The half-maximal inhibitory concentration (IC50) of this compound was determined to be 0.53 mM. ubaya.ac.idresearchgate.net This potency was notably higher than that of the reference compound, Hydroxyurea, which had an IC50 of 4.58 mM against the same cell line. ubaya.ac.idresearchgate.net
Furthermore, the compound's effect on non-cancerous cells was evaluated using normal Vero cells. ubaya.ac.idresearchgate.net The results indicated a high degree of selectivity, with an IC50 value of 49.40 mM in Vero cells, suggesting the compound is substantially more toxic to cancer cells than to normal cells. ubaya.ac.idresearchgate.net This selective toxicity points to its potential as a targeted agent in cancer therapy research. ubaya.ac.idresearchgate.net
While derivatives of this compound, such as N-(4-t-butylbenzoyl)-N'-phenylthiourea, have shown cytotoxic effects against MCF-7 and HeLa cell lines, specific data on the in vitro cytotoxicity of this compound against MCF-7, HeLa, or A549 cancer cell lines is not available in the reviewed literature. researchgate.net
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | IC50 (mM) |
|---|---|---|
| T47D | Human Breast Cancer | 0.53 ubaya.ac.idresearchgate.net |
| Vero | Normal Kidney Epithelial | 49.40 ubaya.ac.idresearchgate.net |
| T47D (Reference) | Human Breast Cancer | 4.58 (Hydroxyurea) ubaya.ac.idresearchgate.net |
Checkpoint Kinase 1 (CHK1) is a crucial enzyme in the DNA damage response pathway and has been identified as a target for enhancing the efficacy of cancer therapies. nih.govnih.gov By inhibiting CHK1, cancer cells may be prevented from repairing DNA damage, leading to cell death. nih.gov However, current research does not provide specific evidence of this compound acting as an inhibitor of Checkpoint Kinase 1.
Dihydrofolate reductase (DHFR) is an essential enzyme involved in the synthesis of nucleic acid precursors, making it a well-established target for cancer chemotherapy. mdpi.comresearchgate.netnih.gov Inhibition of DHFR disrupts DNA synthesis, thereby impeding the proliferation of rapidly dividing cells, such as cancer cells. wikipedia.orgnih.gov There is currently no available scientific literature demonstrating that this compound functions as an inhibitor of dihydrofolate reductase.
The Epidermal Growth Factor Receptor (EGFR) is a protein that plays a significant role in cell growth and proliferation; its overactivity is a contributing factor in many cancers. nih.govdrugs.com Consequently, EGFR inhibitors are a major class of anticancer agents. nih.gov While certain phenylthiourea (B91264) derivatives have been reported to exhibit cytotoxic effects through the inhibition of EGFR, there is no direct evidence to indicate that this compound specifically inhibits EGFR. researchgate.net
Macrophage Migration Inhibitory Factor (MIF) is a pro-inflammatory cytokine that also possesses enzymatic tautomerase activity. nih.govnih.gov MIF has been implicated in tumor growth and angiogenesis, making its inhibition a potential strategy for anticancer agent development. nih.govguidetopharmacology.org Small molecule inhibitors targeting the tautomerase activity of MIF are actively being sought. nih.govsemanticscholar.org At present, there are no research findings that specifically identify this compound as an inhibitor of MIF tautomerase activity.
Elucidation of Molecular Targets and Intracellular Pathways Affected in Anticancer Profiles
The anticancer potential of this compound and related compounds has been investigated through various in vitro models, with research pointing towards specific molecular targets that could be crucial for their cytotoxic effects.
One key molecular target identified for N-(phenylcarbamothioyl)-benzamide is the Sirtuin 1 (SIRT1) receptor. wisdomlib.org In silico docking studies have shown that this compound exhibits a strong binding affinity for the SIRT1 receptor, suggesting a stable interaction that may underpin its anticancer activity. wisdomlib.org This hypothesis is supported by in vitro cytotoxicity assays on T47D human breast cancer cells, where N-(phenylcarbamothioyl)-benzamide demonstrated significant potency in inhibiting cancer cell viability, with an IC50 value of 0.53 mM. wisdomlib.org This was considerably more potent than the reference drug hydroxyurea, which had an IC50 of 4.58 mM in the same study. wisdomlib.org
Another potential molecular target for a structurally similar compound, N-(phenylcarbamoyl)benzamide, is Checkpoint kinase 1 (CHK1). researchgate.net Docking experiments have predicted that this compound has a better inhibitory activity against HeLa cell lines due to a higher cytotoxic effect, which is potentially mediated through the inhibition of CHK1. researchgate.net
Furthermore, studies on N-(phenylcarbamothioyl)-4-bromobenzamide and N-(phenylcarbamothioyl)-4-fluorobenzamide have indicated that these derivatives exhibit cytotoxic activity against MCF-7 breast cancer cells, with IC50 values of 0.27 mM and 0.31 mM, respectively. researchgate.net These compounds were also predicted to interact with the epidermal growth factor receptor (EGFR). researchgate.net
Table 1: In Vitro Anticancer Activity and Potential Molecular Targets of this compound and Its Derivatives
| Compound/Derivative | Cell Line | IC50 Value | Potential Molecular Target(s) |
| N-(phenylcarbamothioyl)-benzamide | T47D | 0.53 mM | SIRT1 Receptor |
| N-(phenylcarbamoyl)benzamide | HeLa | - | Checkpoint Kinase 1 (CHK1) |
| N-(phenylcarbamothioyl)-4-bromobenzamide | MCF-7 | 0.27 mM | Epidermal Growth Factor Receptor (EGFR) |
| N-(phenylcarbamothioyl)-4-fluorobenzamide | MCF-7 | 0.31 mM | Epidermal Growth Factor Receptor (EGFR) |
Quantitative Structure-Activity Relationships (QSAR) in Anticancer Profiles
Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in understanding how the chemical structure of a compound influences its biological activity. For derivatives of N-benzoyl-N'-phenylthiourea, which are structurally related to this compound, a QSAR study has shed light on the physicochemical properties that govern their cytotoxic activity against MCF-7 breast cancer cells. researchgate.netubaya.ac.id
The best QSAR equation derived from this study was: Log 1/IC50 = 0.354 π + 0.064 researchgate.netubaya.ac.id
This equation highlights the significant influence of the lipophilic character (π) of the substituents on the anticancer activity. researchgate.netubaya.ac.id A higher lipophilicity is correlated with increased cytotoxic activity, likely due to enhanced penetration of the cell membrane, leading to a greater concentration of the drug at its intracellular target. rasayanjournal.co.in The study also noted that electronic effects of the substituents play a role, with electron-withdrawing groups tending to enhance cytotoxic effects more than electron-donating groups. rasayanjournal.co.in
While a specific QSAR study for this compound is not yet available, these findings on closely related structures provide valuable insights for the rational design of more potent anticancer agents based on this chemical scaffold. The general principles of QSAR modeling involve correlating chemical descriptors with biological activities to develop predictive models. mdpi.comnih.gov
Anti-inflammatory Action Mechanisms
In vitro studies have provided significant insights into the anti-inflammatory properties of N-phenylcarbamothioylbenzamide derivatives, primarily through their ability to modulate key inflammatory pathways.
Prostaglandin (B15479496) E2 (PGE2) Synthesis Inhibitory Properties
A prominent anti-inflammatory mechanism of N-phenylcarbamothioylbenzamide derivatives is their potent inhibition of Prostaglandin E2 (PGE2) synthesis. researchgate.netnih.govnih.govresearchgate.net In a study investigating a series of 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides, several derivatives demonstrated significant inhibition of PGE2 synthesis. nih.govnih.govresearchgate.net
For instance, the derivatives designated as 1e and 1h were found to be particularly effective, reducing PGE2 levels to 68.32 pg/mL and 54.15 pg/mL, respectively. researchgate.netnih.gov These levels were significantly lower than those observed in the placebo group and, in the case of 1h, also significantly lower than the indomethacin-treated group (96.13 pg/mL). researchgate.netnih.gov
Table 2: In Vitro PGE2 Synthesis Inhibition by N-phenylcarbamothioylbenzamide Derivatives
| Compound | PGE2 Level (pg/mL) |
| Placebo | 530.13 |
| Indomethacin | 96.13 |
| Derivative 1e | 68.32 |
| Derivative 1h | 54.15 |
Cellular and Molecular Pathways Mediating Anti-Inflammatory Effects In Vitro
Beyond the direct inhibition of PGE2 synthesis, the anti-inflammatory effects of compounds structurally related to this compound are thought to involve the modulation of other key inflammatory mediators and pathways.
Research on other amide-containing compounds has shown that they can downregulate the production of nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interferon-γ (IFN-γ), and Tumor Necrosis Factor-α (TNF-α) in lipopolysaccharide-stimulated murine macrophages.
Furthermore, a study on N-benzoyl-N'-phenylthiourea derivatives suggested a potential role in inhibiting macrophage migration inhibitory factor (MIF), a cytokine involved in the inflammatory response. researchgate.net While these findings are from related compounds, they suggest that this compound may exert its anti-inflammatory effects through a multi-targeted approach, affecting various components of the inflammatory cascade.
Antimicrobial Modalities
The benzamide (B126) and thiourea (B124793) moieties present in this compound are known to be present in various compounds with antimicrobial properties. nanobioletters.com In vitro studies on related derivatives have begun to shed light on their potential as antimicrobial agents.
Antibacterial Mechanisms (In Vitro Activity against Gram-Positive and Gram-Negative Strains)
In vitro antibacterial screening of various benzamide and N-phenylcarbamothioylbenzamide derivatives has demonstrated activity against both Gram-positive and Gram-negative bacteria.
Studies on some benzamide derivatives have shown that they can exhibit stronger antibacterial activity against Gram-positive bacteria compared to Gram-negative bacteria. For example, one study reported that a synthesized carbazole derivative was more effective against Gram-positive strains, with a minimum inhibitory concentration (MIC) of 30 µg/mL against Staphylococcus aureus, while Gram-negative strains were more resistant. nih.gov In contrast, another study on different benzamide derivatives found that some compounds showed excellent activity against both the Gram-positive bacterium Bacillus subtilis and the Gram-negative bacterium Escherichia coli. nanobioletters.com
The exact mechanism of antibacterial action for this compound has not been fully elucidated. However, for some related benzamide derivatives, inhibition of the bacterial cell division protein FtsZ has been identified as a potential mechanism. nih.gov
Table 3: In Vitro Antibacterial Activity of Selected Benzamide Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
| Carbazole Derivative | Staphylococcus aureus | 30 | - |
| Benzamide Derivative 5a | Bacillus subtilis | 6.25 | 25 |
| Benzamide Derivative 5a | Escherichia coli | 3.12 | 31 |
| Benzamide Derivative 6b/6c | Bacillus subtilis | 6.25 | 24 |
| Benzamide Derivative 6b/6c | Escherichia coli | 3.12 | 24 |
It is important to note that the antimicrobial activity can be highly dependent on the specific substitutions on the benzamide and phenylcarbamothioyl core structures.
Antifungal Mechanisms (In Vitro Activity against Fungal Strains)
No research data is available for this compound.
Anti-biofilm Activity and Mechanisms of Biofilm Disruption
No research data is available for this compound.
Other Biologically Relevant Interactions and Pathways (Mechanistic Focus)
Antiprotozoal Activity Mechanisms
No research data is available for this compound.
Antiviral Activity Mechanisms
No research data is available for this compound.
Antioxidant Activity Pathways (e.g., Free Radical Scavenging)
No research data is available for this compound.
Coordination Chemistry of N Phenylcarbamothioyl Amino Methyl Benzamide
Ligand Design and Properties
N-acylthiourea ligands, including N-{[(phenylcarbamothioyl)amino]methyl}benzamide, are characterized by a flexible molecular framework that incorporates both hard (oxygen and nitrogen) and soft (sulfur) donor atoms. This combination of donor sites allows for versatile coordination behavior with a wide range of metal ions. The design of these ligands can be systematically modified by altering the substituents on the acyl and thiourea (B124793) moieties, which in turn influences their electronic properties, steric hindrance, and ultimately, the coordination geometry and stability of their metal complexes.
The presence of carbonyl and thiocarbonyl groups is a key feature of N-acylthiourea ligands. These groups, along with the adjacent nitrogen atoms, can participate in coordination, leading to various binding modes. The tautomeric nature of the thiourea group (thiolthione) further contributes to the flexibility and reactivity of these ligands, enabling them to coordinate as neutral molecules or as deprotonated anions. The design of these ligands often focuses on enhancing their solubility, stability, and specific affinity for certain metal ions, which is crucial for their application in various fields, including catalysis and medicinal chemistry.
Complexation with Transition Metal Ions (e.g., Mn(II), Co(II), Cu(II), Ni(II), Pd(II))
N-acylthiourea ligands readily form complexes with a variety of transition metal ions. The coordination can occur in a monodentate, bidentate, or even polydentate fashion, depending on the specific ligand structure, the metal ion, and the reaction conditions.
Copper(II): Copper(II) complexes of N-acylthiourea ligands have been extensively studied. These complexes often exhibit a square-planar geometry, with the ligand coordinating in a bidentate manner through the oxygen and sulfur atoms. nih.gov In some cases, the copper(II) center can be reduced to copper(I) during the complexation process. nih.govrsc.org The resulting Cu(I) complexes can adopt tetrahedral or trigonal planar geometries. nih.govrsc.org
Nickel(II): Nickel(II) complexes with N-acylthiourea derivatives have been synthesized and characterized. Depending on the ligand and reaction conditions, these complexes can adopt square planar or octahedral geometries. In square planar complexes, the ligand typically acts as a bidentate S,O-donor.
Cobalt(II): Cobalt(II) also forms stable complexes with N-acylthiourea ligands. The geometry of these complexes is often tetrahedral or octahedral.
Palladium(II) and Platinum(II): Palladium(II) and Platinum(II) complexes of N-acylthiourea ligands are of particular interest due to their potential applications in catalysis and medicine. These complexes typically feature a square planar geometry with the ligand coordinating as a bidentate S,O-donor.
The synthesis of these complexes is generally achieved by reacting the N-acylthiourea ligand with a suitable metal salt in an appropriate solvent. Microwave-assisted synthesis has been employed as a green chemistry approach for the preparation of these complexes, often leading to shorter reaction times and higher yields. hilarispublisher.com
Structural Characterization of Metal Complexes
The structural elucidation of metal complexes of N-acylthiourea ligands is accomplished through a combination of spectroscopic techniques and single-crystal X-ray diffraction.
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for determining the coordination mode of the ligand. A shift in the vibrational frequencies of the C=O and C=S groups upon complexation provides evidence of their involvement in bonding to the metal center.
NMR Spectroscopy: 1H and 13C NMR spectroscopy are used to characterize the structure of the ligands and their diamagnetic complexes in solution.
Electronic Spectroscopy (UV-Vis): UV-Vis spectroscopy provides information about the electronic transitions within the complexes and can help in determining their geometry.
| Metal Ion | Coordination Geometry | Coordination Mode | Reference |
| Cu(II) | Square-planar | Bidentate (S, O) | nih.gov |
| Ni(II) | Square-planar/Octahedral | Bidentate (S, O) | hilarispublisher.com |
| Pd(II) | Square-planar | Bidentate (S, O) | researchgate.net |
| Pt(II) | Square-planar | Bidentate (S, O) | researchgate.net |
| Ru(II) | Distorted octahedral | Monodentate (S) or Bidentate (S, O) | acs.orgnih.gov |
Mechanistic Aspects of Complex Formation and Stability
The formation of metal complexes with N-acylthiourea ligands involves the displacement of solvent molecules or other weakly coordinating ligands from the metal's coordination sphere by the N-acylthiourea ligand. The stability of the resulting complexes is influenced by several factors, including the nature of the metal ion (hard/soft acid-base properties), the denticity and chelate ring size of the ligand, and the electronic and steric effects of the substituents on the ligand.
The deprotonation of the N-H proton of the thiourea moiety often occurs upon complexation, leading to the formation of a more stable chelate ring. The stability of these complexes can be studied using techniques such as thermogravimetric analysis (TGA), which provides information about their thermal decomposition behavior. hilarispublisher.com DFT calculations have also been employed to study the mechanism of formation and decomposition of related thiourea derivatives. researchgate.net
Research Applications of Coordination Compounds
The coordination compounds of N-acylthiourea ligands have a wide range of potential applications, primarily driven by their diverse biological activities and catalytic properties.
Biological Applications: These metal complexes have been investigated for their antimicrobial, antifungal, antitumor, and anti-inflammatory activities. hilarispublisher.comrsc.org The coordination of the metal ion can enhance the biological activity of the parent ligand. For example, copper(II) complexes of N,N-diethyl-N'-(R-benzoyl)thiourea derivatives exhibited significantly higher cytotoxic activity against a mouse mammary adenocarcinoma cell line compared to the free ligands. nih.gov Ruthenium(II) complexes containing acylthiourea ligands have shown promising anticancer potential, with some complexes being more active than the reference drug cisplatin (B142131) against certain cancer cell lines. acs.orgnih.gov
Catalysis: Metal complexes of N-acylthiourea ligands have been explored as catalysts in various organic transformations. For instance, they have been used in the transfer hydrogenation of ketones. rsc.org
Material Science: These complexes have been investigated as single-source precursors for the deposition of metal sulfide (B99878) thin films via Aerosol Assisted Chemical Vapor Deposition (AACVD). nih.gov
Applications Beyond Biological Systems
Corrosion Inhibition Mechanisms
The protection of metals from degradation is a critical aspect of industrial maintenance and safety. N-{[(phenylcarbamothioyl)amino]methyl}benzamide has been investigated as a potential corrosion inhibitor, particularly for mild steel in acidic environments. Its efficacy stems from its ability to form a protective layer on the metal surface, thereby mitigating the corrosive action of the surrounding medium.
Adsorption Behavior and Surface Interaction on Mild Steel
The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface. The molecule contains several active centers, including nitrogen, sulfur, and oxygen atoms, as well as phenyl rings, which can facilitate its attachment to the steel. This adsorption process creates a barrier that isolates the metal from the corrosive solution.
Studies on analogous compounds, such as N-(phenylcarbamothioyl)benzamide, have shown that the adsorption process is influenced by the concentration of the inhibitor in the corrosive medium. As the concentration of the inhibitor increases, the surface coverage on the mild steel also increases, leading to a higher inhibition efficiency. The adsorption is a spontaneous process and is believed to involve a combination of physical and chemical interactions. Physisorption may occur through electrostatic interactions between the charged metal surface and the protonated inhibitor molecule, while chemisorption involves the sharing of electrons between the heteroatoms (N, S, O) of the inhibitor and the vacant d-orbitals of the iron atoms on the mild steel surface.
Electrochemical and Surface Analysis Techniques for Inhibition Mechanism Elucidation
To understand the detailed mechanism of corrosion inhibition, various electrochemical and surface analysis techniques are employed. Potentiodynamic polarization studies on similar benzamide (B126) derivatives have revealed that these compounds often act as mixed-type inhibitors. This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The presence of the inhibitor leads to a decrease in the corrosion current density (i_corr) and a shift in the corrosion potential (E_corr).
Electrochemical Impedance Spectroscopy (EIS) is another powerful technique used to study the inhibitor's behavior. In the presence of inhibitors like this compound, the Nyquist plots typically show an increase in the diameter of the semicircle, which indicates an increase in the charge transfer resistance at the metal/solution interface. This increased resistance is attributed to the formation of a protective film by the inhibitor molecules on the steel surface.
Surface analysis techniques such as Scanning Electron Microscopy (SEM) provide visual evidence of the inhibitor's effectiveness. In the absence of the inhibitor, the surface of mild steel exposed to an acidic solution appears rough and damaged due to corrosion. However, in the presence of the inhibitor, the surface is smoother, indicating the formation of a protective layer that prevents direct contact between the metal and the corrosive medium.
Thermodynamic Parameters of Adsorption
The nature of the adsorption process can be further understood by analyzing its thermodynamic parameters. The adsorption of thiourea (B124793) and benzamide derivatives on metal surfaces is often found to follow the Langmuir adsorption isotherm. This model assumes the formation of a monolayer of the inhibitor on the metal surface.
The standard free energy of adsorption (ΔG°_ads) is a key parameter that provides insight into the spontaneity and type of adsorption. For similar inhibitors, the calculated ΔG°_ads values are typically negative, confirming the spontaneous nature of the adsorption process. The magnitude of ΔG°_ads can also help distinguish between physisorption and chemisorption. Values around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. In many cases, the adsorption of these types of inhibitors involves a combination of both physical and chemical processes.
| Parameter | Description | Typical Finding for Similar Compounds |
| Adsorption Isotherm | Describes the equilibrium of adsorption of a material at a surface at constant temperature. | Langmuir Adsorption Isotherm |
| ΔG°_ads | Standard free energy of adsorption, indicates spontaneity. | Negative values, indicating spontaneous adsorption. |
| Mechanism | The nature of the interaction between the inhibitor and the metal surface. | Mixed physisorption and chemisorption. |
Material Science and Surface Functionalization
Beyond corrosion inhibition, the chemical structure of this compound lends itself to applications in material science, particularly in the development of functionalized surfaces and advanced materials.
Development of Anti-pathogenic Surface Coatings
The thiourea moiety is known to be a key pharmacophore in a variety of biologically active compounds, exhibiting a broad spectrum of antimicrobial and antifungal activities. This has led to the exploration of thiourea derivatives in the development of anti-pathogenic surface coatings. While direct studies on this compound for this application are not widely reported, the general class of thiourea benzamide derivatives has shown promise.
These compounds can be incorporated into coatings for medical devices, food packaging, and other surfaces where microbial growth is a concern. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with essential cellular processes. The presence of both the thiourea and benzamide groups may offer a synergistic effect, enhancing the anti-pathogenic properties of the coating.
Integration into Polymer and Nanomaterial Systems
The functional groups present in this compound make it a suitable candidate for integration into polymer and nanomaterial systems. The amino and carbonyl groups can participate in polymerization reactions or be used to graft the molecule onto the surface of various substrates.
Photophysical Properties and Optoelectronic Relevance
Future Research Directions and Open Questions
Elucidation of Underexplored Biological Pathways and Novel Targets
Current research has identified that derivatives of N-(phenylcarbamothioyl)benzamide possess promising anti-inflammatory and anticancer properties. For instance, certain analogues have demonstrated potent anti-inflammatory effects by inhibiting prostaglandin (B15479496) E2 (PGE2) synthesis. nih.gov Others have shown cytotoxic activity against cancer cell lines like HeLa, potentially through the inhibition of enzymes such as checkpoint kinase 1 (CHK1). researchgate.net
However, the full spectrum of their biological interactions is far from understood. Future research should prioritize a broader screening against a diverse panel of kinases and other enzymes to uncover novel molecular targets. Investigating the compound's influence on signaling cascades beyond inflammation and cell cycle regulation, such as apoptosis, angiogenesis, and immune modulation, could reveal unforeseen therapeutic applications. An open question remains whether the observed biological effects are due to the parent molecule or its metabolites, necessitating comprehensive metabolic studies. A deeper dive into these underexplored pathways is essential to build a complete mechanistic profile.
Development of Advanced and Sustainable Synthetic Methodologies
The synthesis of N-{[(phenylcarbamothioyl)amino]methyl}benzamide and its analogues has been achieved through various methods, often involving the reaction of a substituted primary aromatic amine with a key intermediate like benzoyl isothiocyanate. nih.govhumanjournals.com One-step synthetic routes have been developed that are simple and efficient, yielding the product in high purity without extensive purification steps. scielo.brresearchgate.net
Despite these successes, many current synthetic methodologies still rely on classical approaches that may use hazardous reagents like thiophosgene (B130339) or thiocyanate (B1210189) salts, which pose environmental concerns. scielo.br A significant future direction is the development of greener and more sustainable synthetic protocols. This could involve:
Catalytic Approaches: Exploring novel catalysts to improve reaction efficiency and reduce waste.
Solvent-Free Reactions: Utilizing solid-state or microwave-assisted synthesis to minimize or eliminate the use of volatile organic solvents. humanjournals.com
Flow Chemistry: Implementing continuous flow processes for safer, more scalable, and consistent production.
These advanced methodologies would not only be environmentally friendly but could also provide access to a wider array of complex analogues that are difficult to produce using conventional techniques.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To move beyond a single-target-focused understanding, future research should integrate multi-omics approaches. Techniques such as genomics, proteomics, and metabolomics can provide a holistic view of the cellular response to this compound derivatives. By analyzing global changes in gene expression, protein levels, and metabolite concentrations, researchers can construct a comprehensive map of the compound's mechanism of action.
This data could help identify off-target effects, elucidate mechanisms of resistance, and discover predictive biomarkers for efficacy. For example, a proteomics study might reveal unexpected protein binding partners, while a metabolomics analysis could uncover perturbations in metabolic pathways that contribute to the compound's cytotoxic or anti-inflammatory effects. Answering how the global cellular network responds to this chemical scaffold is a critical open question that multi-omics is uniquely positioned to address.
Design and Synthesis of Advanced Analogues with Enhanced Specificity
Much of the existing research has focused on synthesizing and testing libraries of N-(phenylcarbamothioyl)benzamide derivatives with various substitutions on the phenyl rings. nih.govresearchgate.net Studies have shown that the nature and position of these substituents significantly influence biological activity. For instance, compounds with 2,4-dibromo and 2-nitro substitutions have demonstrated markedly improved in vivo anti-inflammatory potency and reduced ulcerogenicity compared to references. nih.gov
Future work should leverage this structure-activity relationship (SAR) data, combined with computational modeling and molecular docking, to design new analogues with enhanced specificity and potency for their identified targets. researchgate.netnih.gov Key goals include:
Improving Target Selectivity: Modifying the scaffold to minimize off-target effects and increase the therapeutic index.
Enhancing Bioavailability: Optimizing physicochemical properties, such as lipophilicity and solubility, to improve membrane penetration and pharmacokinetic profiles. researchgate.net
Overcoming Resistance: Designing next-generation compounds that can circumvent known resistance mechanisms.
The creation of these advanced analogues will be crucial for translating the initial promise of this chemical class into viable therapeutic candidates.
Exploration of Supramolecular Assemblies and Crystal Engineering
The structural backbone of this compound contains multiple hydrogen bond donors (N-H) and acceptors (C=O, C=S), making it an excellent candidate for crystal engineering and the formation of supramolecular assemblies. X-ray crystallography has revealed that related compounds can form specific crystal systems, such as a non-centrosymmetric orthorhombic system, with molecular conformations stabilized by strong intramolecular N-H···O hydrogen bonds. scielo.brresearchgate.net
This inherent self-assembly capability is an underexplored area. Future research could investigate how modifications to the molecular structure affect intermolecular interactions and crystal packing. By understanding and controlling these interactions, it may be possible to:
Design co-crystals with other active pharmaceutical ingredients to create novel combination therapies. researchgate.net
Develop new polymorphic forms with improved physical properties like solubility and stability.
Construct functional supramolecular materials, such as hydrogels, for applications in drug delivery or tissue engineering. rsc.org
The table below summarizes crystallographic data for a related symmetric thiourea (B124793) derivative, providing a foundation for future crystal engineering studies. scielo.brresearchgate.net
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.06220(10) |
| b (Å) | 11.8623(3) |
| c (Å) | 21.9682(8) |
| Key Feature | Stabilized by N-H···O intramolecular hydrogen bond |
This data is for the symmetric N-[(phenylcarbonyl)carbamothioyl]benzamide derivative.
Expansion into New Areas of Material Science and Chemical Technology
Beyond biomedical applications, the unique chemical structure of this compound suggests potential uses in material science and chemical technology. The thiourea moiety is known for its ability to coordinate with metal ions, opening up possibilities for its use as:
Chemical Sensors: Designing derivatives that exhibit a detectable change (e.g., colorimetric or fluorescent) upon binding to specific metal ions or anions.
Corrosion Inhibitors: Exploring the ability of these compounds to form protective films on metal surfaces.
Building Blocks for Polymers: Using the reactive N-H groups to incorporate the benzamide-thiourea scaffold into novel polymer backbones, potentially creating materials with unique thermal or optical properties.
Furthermore, the presence of aromatic rings and polarizable C=S and C=O bonds may impart interesting nonlinear optical (NLO) properties, an area that remains completely unexplored for this class of compounds. Investigating these non-pharmaceutical applications could unlock new technological value for this versatile chemical scaffold.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N-{[(phenylcarbamothioyl)amino]methyl}benzamide?
The synthesis typically involves sequential amide and thiourea bond formation. Key steps include:
- Reacting benzoyl chloride with thiourea derivatives under controlled pH (6.5–7.5) to form the carbamothioyl intermediate.
- Coupling with a phenylamine derivative via nucleophilic substitution, requiring anhydrous conditions and temperatures of 60–80°C .
- Microwave-assisted synthesis can reduce reaction times (e.g., from 12 hours to 30 minutes) while maintaining yields >85% .
Critical parameters: Solvent polarity (DMF or THF), stoichiometric ratios (1:1.2 for amine:benzoyl chloride), and inert atmospheres to prevent oxidation.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm thiourea NH protons (δ 9.8–10.2 ppm) and aromatic protons (δ 7.2–8.1 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in crowded regions .
- IR : Strong absorption bands at ~3300 cm⁻¹ (N–H stretch) and 1650 cm⁻¹ (C=O amide) validate functional groups .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (60:40 to 90:10) achieve >95% purity. ESI-MS in positive ion mode detects [M+H]⁺ ions .
Q. What are the primary biological targets or activities reported for this compound?
- Antimicrobial : MIC values of 12.5–25 µg/mL against Staphylococcus aureus and E. coli via disruption of bacterial membrane integrity .
- Enzyme Inhibition : IC₅₀ of 8.3 µM against human carbonic anhydrase IX, attributed to thiourea-Zn²⁺ interactions in the active site .
- Cytotoxicity : Moderate activity (IC₅₀ 40–60 µM) against HeLa cells, linked to ROS generation .
Advanced Research Questions
Q. How do computational methods like DFT and molecular docking elucidate electronic properties and binding mechanisms?
- DFT Calculations : B3LYP/6-311G(d,p) optimizations reveal a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity. Molecular electrostatic potential (MEP) maps show nucleophilic regions at the thiourea sulfur and carbonyl oxygen .
- Molecular Docking : Docking with COVID-19 main protease (PDB: 6LU7) yields a binding energy of −8.6 kcal/mol, driven by hydrogen bonds with Glu166 and hydrophobic interactions with Pro168 .
- MD Simulations : RMSD <2.0 Å over 100 ns confirms stable ligand-protein complexes .
Q. How can crystallographic data resolve structural ambiguities in polymorphic forms?
- Single-Crystal XRD : Monoclinic P2₁/c symmetry with Z’=1. Key interactions: C–H···O (2.8 Å) and N–H···S (3.1 Å) stabilize the lattice .
- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., 12% S···H, 35% O···H). Energy frameworks show dispersion-dominated packing .
- Polymorph Screening : Solvent-drop grinding identifies Form I (needles) and Form II (plates) with ΔHfusion differences of 2.1 kJ/mol .
Q. What strategies address discrepancies between in vitro and in vivo activity data?
- ADMET Profiling : Poor bioavailability (FaSSIF solubility <5 µg/mL) explains reduced in vivo efficacy. P-glycoprotein efflux (Substrate score: 0.78) limits brain penetration .
- Metabolite Identification : LC-QTOF detects sulfoxide derivatives (m/z 348.1) as major Phase I metabolites, which are less active than the parent compound .
- Formulation Optimization : Nanoemulsions (size 150 nm, PDI <0.2) improve oral bioavailability by 3.5-fold in rat models .
Q. How do substituent variations affect pharmacological profiles?
-
SAR Studies :
Substituent Activity (IC₅₀) Notes 4-OCH₃ 6.7 µM Enhanced solubility but reduced potency 3-Cl 4.2 µM Improved hydrophobic interactions 2-NO₂ 9.1 µM Electron-withdrawing groups reduce H-bond donor capacity -
3D-QSAR : CoMFA (q²=0.82, r²=0.91) identifies steric bulk at the phenyl ring as critical for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
